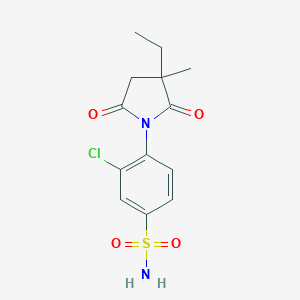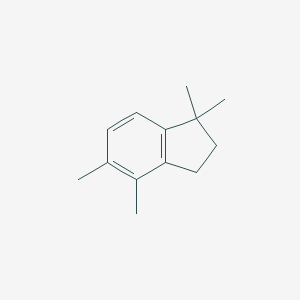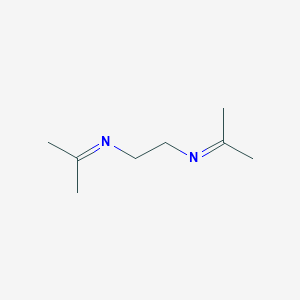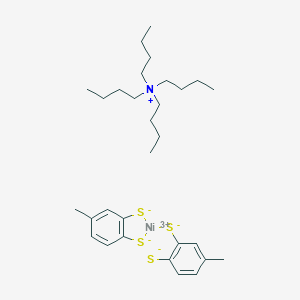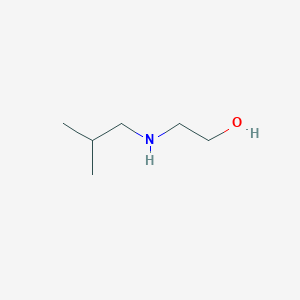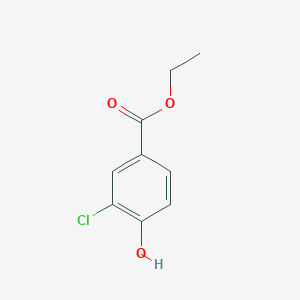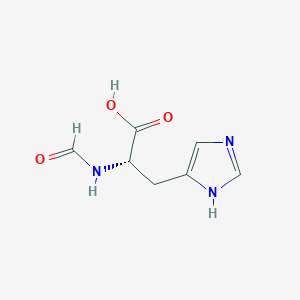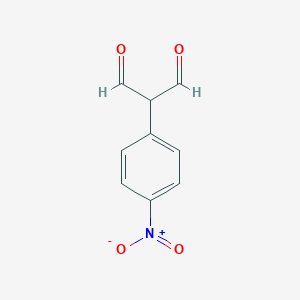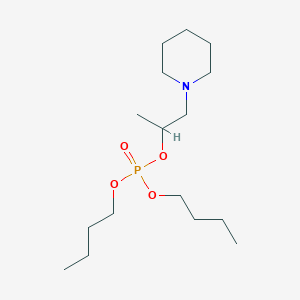
Dibutyl (1-piperidino-2-propyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (1-piperidino-2-propyl) phosphate, also known as DBPP, is a chemical compound that is used in various scientific research fields. It is a phosphorus-containing compound that is widely used as a flame retardant and plasticizer in the manufacturing of various products. DBPP is also used in the synthesis of various organic compounds and is an important reagent in the field of organic chemistry.
Mécanisme D'action
Dibutyl (1-piperidino-2-propyl) phosphate is a phosphorus-containing compound that can interact with various enzymes and proteins in biological systems. It can form covalent bonds with amino acid residues such as serine, threonine, and cysteine. Dibutyl (1-piperidino-2-propyl) phosphate can also interact with metal ions such as zinc and magnesium, which are important cofactors in many enzymes. The interaction of Dibutyl (1-piperidino-2-propyl) phosphate with enzymes and proteins can lead to the inhibition or activation of their activity.
Effets Biochimiques Et Physiologiques
Dibutyl (1-piperidino-2-propyl) phosphate has been shown to have various biochemical and physiological effects on biological systems. It can inhibit the activity of various enzymes such as acetylcholinesterase, which is important in the transmission of nerve impulses. Dibutyl (1-piperidino-2-propyl) phosphate can also affect the activity of various proteins such as albumin, which is important in the transport of drugs and other molecules in the bloodstream. Dibutyl (1-piperidino-2-propyl) phosphate has been shown to have toxic effects on various organs such as the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutyl (1-piperidino-2-propyl) phosphate is a versatile reagent that can be used in various organic reactions. It is also a useful tool in the study of biological systems. However, Dibutyl (1-piperidino-2-propyl) phosphate is a toxic compound that can have harmful effects on biological systems. Therefore, it should be handled with care and used in a well-ventilated laboratory. Dibutyl (1-piperidino-2-propyl) phosphate should also be used in small quantities to minimize its toxic effects.
Orientations Futures
There are various future directions for the use of Dibutyl (1-piperidino-2-propyl) phosphate in scientific research. One direction is the development of new synthetic methods for Dibutyl (1-piperidino-2-propyl) phosphate that are more efficient and environmentally friendly. Another direction is the study of the effect of Dibutyl (1-piperidino-2-propyl) phosphate on specific enzymes and proteins in biological systems. This can lead to the development of new drugs that target these enzymes and proteins. The use of Dibutyl (1-piperidino-2-propyl) phosphate in the study of phosphorus-containing compounds in biological systems is also an interesting direction for future research.
Méthodes De Synthèse
Dibutyl (1-piperidino-2-propyl) phosphate can be synthesized by reacting 1-piperidinepropanol with dibutyl phosphite in the presence of a catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under reflux conditions. The product is then purified by distillation or chromatography.
Applications De Recherche Scientifique
Dibutyl (1-piperidino-2-propyl) phosphate is used in various scientific research fields such as organic chemistry, biochemistry, and pharmacology. It is used as a reagent in the synthesis of various organic compounds such as esters, amides, and carboxylic acids. Dibutyl (1-piperidino-2-propyl) phosphate is also used as a catalyst in various organic reactions such as the Michael addition and the Diels-Alder reaction. In biochemistry, Dibutyl (1-piperidino-2-propyl) phosphate is used to study the mechanism of action of various enzymes and proteins. It is also used to study the effect of phosphorus-containing compounds on biological systems. In pharmacology, Dibutyl (1-piperidino-2-propyl) phosphate is used to study the pharmacokinetics and pharmacodynamics of various drugs.
Propriétés
Numéro CAS |
15870-43-6 |
|---|---|
Nom du produit |
Dibutyl (1-piperidino-2-propyl) phosphate |
Formule moléculaire |
C16H34NO4P |
Poids moléculaire |
335.42 g/mol |
Nom IUPAC |
dibutyl 1-piperidin-1-ylpropan-2-yl phosphate |
InChI |
InChI=1S/C16H34NO4P/c1-4-6-13-19-22(18,20-14-7-5-2)21-16(3)15-17-11-9-8-10-12-17/h16H,4-15H2,1-3H3 |
Clé InChI |
JXWDIKAQTDFWJT-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
SMILES canonique |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



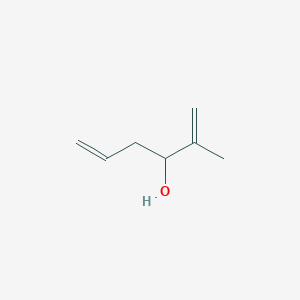
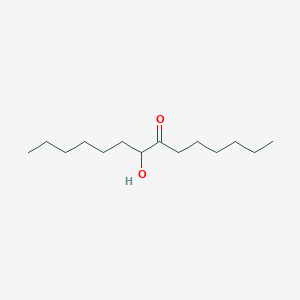
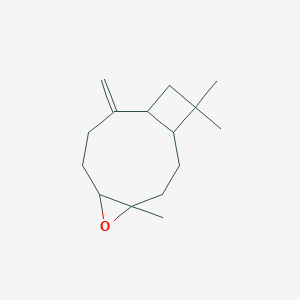
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
